molecular formula C6H3ClN2O4 B12956394 2-Chloro-6-nitroisonicotinic acid

2-Chloro-6-nitroisonicotinic acid

Cat. No.: B12956394
M. Wt: 202.55 g/mol
InChI Key: YGVWJCVZRIKOPG-UHFFFAOYSA-N
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Description

2-Chloro-6-nitroisonicotinic acid is a chemical compound with the molecular formula C6H3ClN2O4 and a molecular weight of 202.55 g/mol . It is a derivative of isonicotinic acid, characterized by the presence of a chlorine atom at the 2-position and a nitro group at the 6-position on the pyridine ring. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 2-Chloro-6-nitroisonicotinic acid typically involves the nitration of 2-chloroisonicotinic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration at the 6-position . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity levels.

Chemical Reactions Analysis

2-Chloro-6-nitroisonicotinic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-chloro-6-aminoisonicotinic acid .

Scientific Research Applications

2-Chloro-6-nitroisonicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-nitroisonicotinic acid is not fully elucidated. its derivatives, particularly those with biological activity, are believed to interact with specific molecular targets and pathways. For instance, derivatives of isonicotinic acid, such as isoniazid, are known to inhibit the synthesis of mycolic acids in mycobacteria, which is crucial for their cell wall integrity . Similar mechanisms may be explored for this compound derivatives.

Comparison with Similar Compounds

2-Chloro-6-nitroisonicotinic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual functional groups (chlorine and nitro), which provide a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C6H3ClN2O4

Molecular Weight

202.55 g/mol

IUPAC Name

2-chloro-6-nitropyridine-4-carboxylic acid

InChI

InChI=1S/C6H3ClN2O4/c7-4-1-3(6(10)11)2-5(8-4)9(12)13/h1-2H,(H,10,11)

InChI Key

YGVWJCVZRIKOPG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1[N+](=O)[O-])Cl)C(=O)O

Origin of Product

United States

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